molecular formula C19H24N2O5S B2423373 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1421507-28-9

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2423373
CAS RN: 1421507-28-9
M. Wt: 392.47
InChI Key: HIMZOMXTPNBTJL-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. This inhibition can lead to a decrease in inflammation, tumor growth, and glucose levels in the body.
Biochemical and Physiological Effects:
Studies have shown that N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, it has been shown to inhibit the growth of various tumor cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animals.

Advantages and Limitations for Lab Experiments

One advantage of using N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide in lab experiments is its potential to inhibit the activity of specific enzymes and proteins. This can help researchers better understand the biological processes involved in various diseases and conditions. However, one limitation is that the compound may have off-target effects, which can lead to unintended consequences.

Future Directions

There are several future directions for the study of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. One potential direction is to investigate its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a therapeutic agent for various types of cancer. Additionally, further studies may be conducted to better understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves a series of chemical reactions. The starting material is 4-aminobenzonitrile, which undergoes a reaction with furfural to form N-(furan-3-ylmethyl)-4-aminobenzamide. This compound is then reacted with pyrrolidine and p-toluenesulfonyl chloride to form N-(furan-3-ylmethyl)-N-(pyrrolidin-1-ylsulfonyl)-4-aminobenzamide. Finally, the compound is reacted with 2-methoxyethylamine to form N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide.

Scientific Research Applications

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. Additionally, it has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-25-13-11-20(14-16-8-12-26-15-16)19(22)17-4-6-18(7-5-17)27(23,24)21-9-2-3-10-21/h4-8,12,15H,2-3,9-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMZOMXTPNBTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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